molecular formula C10H10BrFO3 B2961906 2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid CAS No. 1692064-62-2

2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid

Cat. No.: B2961906
CAS No.: 1692064-62-2
M. Wt: 277.089
InChI Key: WVUGWLMDRUERHM-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid is a halogenated aromatic carboxylic acid with a bromine atom at the 2-position, a fluorine atom at the 3-position, and a propan-2-yloxy group at the 4-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzoic acid derivatives. Bromination and fluorination reactions are typically carried out using bromine (Br2) and fluorine (F2) or their respective sources.

  • Etherification: The propan-2-yloxy group can be introduced via etherification reactions, often using propan-2-ol in the presence of a strong acid catalyst.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The halogen atoms (bromine and fluorine) can undergo nucleophilic substitution reactions with various nucleophiles.

  • Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).

  • Substitution: Sodium iodide (NaI) in acetone or aqueous sodium hydroxide (NaOH).

  • Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: Primary alcohols or aldehydes.

  • Substitution: Various substituted benzene derivatives.

  • Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.

  • Medicine: It may be employed in drug discovery and development processes, particularly in the design of new therapeutic agents.

  • Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-4-propan-2-yloxybenzoic acid

  • 2-Bromo-3-fluoro-4-methoxybenzoic acid

  • 2-Bromo-3-fluoro-4-ethoxybenzoic acid

This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

2-bromo-3-fluoro-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUGWLMDRUERHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692064-62-2
Record name 2-bromo-3-fluoro-4-(propan-2-yloxy)benzoic acid
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